molecular formula C12H16O3 B12223517 2-(2-Methoxyphenyl)pentanoic acid

2-(2-Methoxyphenyl)pentanoic acid

Cat. No.: B12223517
M. Wt: 208.25 g/mol
InChI Key: LEROTGCSYGBESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)pentanoic acid is a substituted pentanoic acid featuring a methoxy group at the ortho position of the phenyl ring attached to the pentanoic acid backbone. These include a molecular formula of $ \text{C}{12}\text{H}{16}\text{O}_4 $, a molar mass of 238.28 g/mol, and a hydroxy-methoxy substitution pattern on the aromatic ring .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)pentanoic acid

InChI

InChI=1S/C12H16O3/c1-3-6-10(12(13)14)9-7-4-5-8-11(9)15-2/h4-5,7-8,10H,3,6H2,1-2H3,(H,13,14)

InChI Key

LEROTGCSYGBESL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)pentanoic acid typically involves the reaction of 2-methoxybenzyl chloride with pentanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the pentanoic acid moiety. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(2-Methoxyphenyl)pentanoic acid may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of advanced synthetic techniques like Suzuki-Miyaura coupling. These methods offer higher yields and better control over the reaction conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(2-Hydroxyphenyl)pentanoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol group, forming 2-(2-Methoxyphenyl)pentanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(2-Hydroxyphenyl)pentanoic acid

    Reduction: 2-(2-Methoxyphenyl)pentanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-(2-Methoxyphenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxyl group can form ionic bonds with proteins and enzymes, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituted Phenylpentanoic Acids

Compounds with phenyl groups attached to pentanoic acid show variations in bioactivity and physicochemical properties based on substitution patterns:

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Reference
5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid $ \text{C}{12}\text{H}{16}\text{O}_4 $ 238.28 Hydroxy and methoxy substituents; potential antioxidant properties
5-(4-Hydroxyphenyl)pentanoic acid $ \text{C}{11}\text{H}{14}\text{O}_3 $ 194.23 Para-hydroxy group; simpler structure with lower molecular weight
2-[(2-Hydroxy-4-methoxybenzoyl)amino]-3-methylpentanoic acid $ \text{C}{14}\text{H}{19}\text{NO}_5 $ 281.30 Amide linkage; methyl branching; possible protease inhibition activity

Key Findings :

  • Methoxy and hydroxy groups enhance polarity, influencing solubility and receptor binding .
  • Amide derivatives (e.g., ) exhibit increased molecular complexity, often correlating with higher bioactivity.

Branched-Chain Pentanoic Acids

Branched isomers differ in physicochemical behavior compared to linear analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Reference
2-Methylpentanoic acid $ \text{C}6\text{H}{12}\text{O}_2 $ 116.16 Branched chain; higher volatility than linear forms
Pentanoic acid (Valeric acid) $ \text{C}5\text{H}{10}\text{O}_2 $ 102.13 Linear structure; industrial use in esters and flavors

Key Findings :

  • Branching reduces melting points and enhances lipid solubility .
  • Linear analogs like valeric acid are foundational in polymer and fragrance industries .

Fmoc-Protected Amino Acid Derivatives

Functionalized pentanoic acids with protective groups are critical in peptide synthesis:

Compound Name (from ) Yield (%) [α]$_{D}^{20}$ (c, solvent) Key Substituent Reference
(S)-2-Fmoc-amino-5-(4-methylpiperazin-1-yl)pentanoic acid 85 -7.3 (DMF) Piperazinyl group; enhances basicity
(S)-2-Fmoc-amino-5-(4-benzylpiperidin-1-yl)pentanoic acid 93 -8.3 (DMF) Bulky benzyl group; impacts steric hindrance

Key Findings :

  • High yields (>85%) and negative optical rotations indicate stereochemical purity .
  • Substituents like piperazinyl or benzyl groups modulate solubility and reactivity in solid-phase synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.